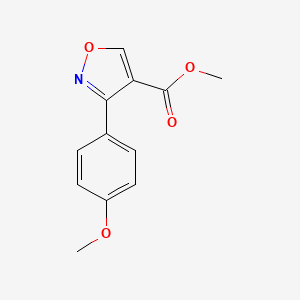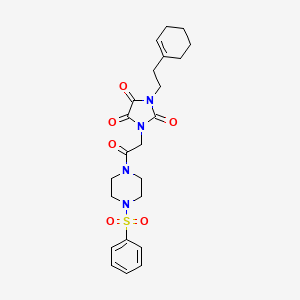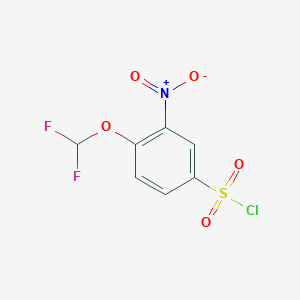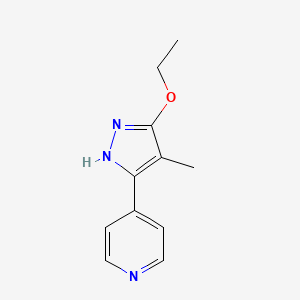
1-Cyclopropyl-3-ethenylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-3-ethenylbenzene is an organic compound characterized by a benzene ring substituted with a cyclopropyl group and an ethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-3-ethenylbenzene can be synthesized through several methods. One common approach involves the cyclopropanation of styrene derivatives using carbenes or carbenoid reagents. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropyl ring . Another method involves the Friedel-Crafts alkylation of benzene with cyclopropyl halides under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclopropyl-3-ethenylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, altering the compound’s properties.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Brominated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-3-ethenylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Cyclopropyl-3-ethenylbenzene involves its interaction with molecular targets through its functional groups. The cyclopropyl group can participate in ring-opening reactions, while the ethenyl group can undergo addition reactions with various electrophiles . These interactions can modulate the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Cyclopropylbenzene: Lacks the ethenyl group, resulting in different reactivity and applications.
Ethenylbenzene (Styrene): Lacks the cyclopropyl group, leading to distinct chemical properties and uses.
Uniqueness: 1-Cyclopropyl-3-ethenylbenzene is unique due to the presence of both a cyclopropyl and an ethenyl group on the benzene ring.
Eigenschaften
Molekularformel |
C11H12 |
|---|---|
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
1-cyclopropyl-3-ethenylbenzene |
InChI |
InChI=1S/C11H12/c1-2-9-4-3-5-11(8-9)10-6-7-10/h2-5,8,10H,1,6-7H2 |
InChI-Schlüssel |
BRZAGIIUPBIXFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC(=CC=C1)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(Quinolin-8-yl)-9H-pyrido[3,4-b]indole](/img/structure/B12867167.png)

![4-[1-(Trifluoromethyl)vinyl]benzaldehyde](/img/structure/B12867188.png)

![Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-2-carboxylate](/img/structure/B12867193.png)


![1-(6-Aminobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12867202.png)


